N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide
Description
N-Benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide is a sulfone-containing carboxamide derivative characterized by a 1,1-dioxo-thiolane (tetrahydrothiophene-1,1-dioxide) core. The compound features a benzyl group attached to the amide nitrogen at the 3-position of the thiolane ring. Its synthesis typically involves reacting acyl chlorides with amine derivatives in the presence of a base like triethylamine, as described in general procedures for analogous compounds . The sulfone moiety enhances electrophilicity and stability, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H15NO3S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
N-benzyl-1,1-dioxothiolane-3-carboxamide |
InChI |
InChI=1S/C12H15NO3S/c14-12(11-6-7-17(15,16)9-11)13-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |
InChI Key |
XJASONFFGWFKET-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves the following steps:
Formation of Tetrahydrothiophene Core: The initial step involves the formation of the tetrahydrothiophene core, which can be achieved through the cyclization of appropriate precursors.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydrothiophene derivative.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine under suitable conditions.
Oxidation to Sulfone: The final step involves the oxidation of the sulfur atom to form the sulfone group, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfone group can occur under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide or sulfoxide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carboxamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, amines, and appropriate solvents like dichloromethane or ethanol.
Major Products
Oxidation: Formation of higher oxidation state products such as sulfoxides or sulfones.
Reduction: Formation of sulfides or sulfoxides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antibacterial Properties
One of the primary applications of N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide is its potential as an antibacterial agent. Research indicates that compounds with similar structural motifs exhibit activity against Gram-positive bacteria, including resistant strains. The compound functions by inhibiting critical bacterial processes, particularly DNA synthesis, which is essential for bacterial replication.
Case Study: Antibacterial Efficacy
A study demonstrated that derivatives of this compound showed promising antibacterial activity against clinically relevant pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. The compounds were tested in vitro, revealing a significant reduction in bacterial viability at specific concentrations, suggesting their potential use in treating bacterial infections resistant to conventional antibiotics .
Pharmaceutical Compositions
This compound can be formulated into pharmaceutical compositions for therapeutic use. These formulations may include various excipients to enhance bioavailability and stability.
Table 1: Example Formulations
| Formulation Type | Components | Purpose |
|---|---|---|
| Oral Tablets | This compound, binders, fillers | Systemic antibacterial treatment |
| Injectable Solutions | This compound, solvents | Rapid therapeutic intervention |
| Topical Creams | This compound, emulsifiers | Localized treatment of infections |
Key Mechanism Insights
- Targeting DNA Synthesis : The compound preferentially inhibits PolC (a type II DNA polymerase), crucial for chromosomal replication in low GC Gram-positive bacteria .
- Resistance Management : Its unique structure allows it to remain effective against strains that have developed resistance to other antibiotic classes .
Potential in Drug Discovery
Given its promising biological activities, this compound serves as a lead compound in drug discovery efforts aimed at developing new antibacterial agents. Its derivatives can be synthesized and optimized for enhanced potency and reduced side effects.
Research Findings
Recent studies have focused on modifying the thiolane ring to improve metabolic stability and pharmacokinetic properties while maintaining or enhancing antibacterial efficacy. The exploration of various substituents on the benzyl group has yielded compounds with improved activity profiles .
Conclusion and Future Directions
This compound holds significant promise as an antibacterial agent with potential applications in pharmaceutical formulations. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic properties. Future studies should focus on clinical trials to confirm efficacy and safety profiles in human subjects.
Mechanism of Action
The mechanism of action of n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in hydrogen bonding and coordination interactions, which may influence the compound’s biological activity. The benzyl and carboxamide groups can also interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-ethoxybenzamide (CAS: 874788-24-6)
- Molecular Formula: C₁₃H₁₇NO₄S
- Structure : Features a 2-ethoxybenzamide group instead of the benzyl substituent.
- The aromatic ring is directly conjugated to the carboxamide, which may alter electronic interactions in biological systems.
- Data :
N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-N-ethyladamantane-1-carboxamide
- Molecular Formula: Not explicitly provided, but inferred as ~C₁₇H₂₅NO₃S (adamantane: C₁₀H₁₅).
- Structure : Incorporates a bulky adamantane group and an ethyl chain on the amide nitrogen.
- Key Differences :
Structural and Functional Implications
Substituent Effects
| Compound | Substituent | Key Property Influence |
|---|---|---|
| N-Benzyl-1,1-dioxo-thiolane-3-carboxamide | Benzyl | High lipophilicity, aromatic π-π interactions |
| 2-Ethoxybenzamide analog | Ethoxybenzamide | Enhanced polarity, hydrogen bonding capacity |
| Adamantane-ethyl analog | Adamantane + ethyl | Extreme lipophilicity, steric hindrance |
Pharmacological Considerations (Hypothetical)
- Benzyl Derivative: Potential CNS activity due to moderate lipophilicity.
- Ethoxybenzamide Analog : Suited for peripheral targets owing to increased solubility.
- Adamantane Derivative : May exhibit prolonged half-life but poor aqueous solubility.
Biological Activity
N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy in medicinal applications.
The synthesis of this compound typically involves the following steps:
- Formation of Thiolane Derivative : The initial step involves the preparation of a thiolane ring structure, which is crucial for the biological activity of the compound.
- Benzyl Substitution : Benzyl groups are introduced to enhance the compound's lipophilicity and interaction with biological targets.
- Carboxamide Formation : The final step involves the formation of a carboxamide group, which is essential for biological activity.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in various biochemical pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.
- Signal Transduction Modulation : It can modulate signal transduction pathways associated with cell proliferation and inflammation, indicating potential anti-inflammatory and anti-cancer properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds in the thiolane family. For instance, derivatives have shown moderate to potent activity against various bacteria and fungi. A comparative analysis is presented in Table 1.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| CS4 | Pseudomonas aeruginosa | 256 µg/mL |
| CS4 | Escherichia coli | 512 µg/mL |
Case Studies
Several case studies have highlighted the efficacy of thiolane derivatives in treating infections caused by resistant strains. For example:
- A study demonstrated that a derivative exhibited significant inhibition against Staphylococcus aureus, suggesting potential as an antibiotic agent.
- Another investigation into its cytotoxic effects showed that certain concentrations led to reduced viability in cancer cell lines, indicating its potential as an anti-cancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through various analogs. Modifications in the benzyl group or the dioxo moiety can significantly affect biological activity.
Key Findings from SAR Studies
- Benzyl Substituents : Different substituents on the benzyl ring can enhance or diminish enzyme inhibition.
- Dioxo Group Variations : Altering the dioxo group can lead to changes in binding affinity to target enzymes.
Q & A
Basic: What are the established synthetic routes for N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide?
The synthesis typically involves coupling a thiolane-3-carboxylic acid derivative with a benzylamine group. Key steps include:
- Step 1 : Activation of the carboxylic acid using coupling agents like EDCl/HOBt or CDI.
- Step 2 : Amide bond formation with N-benzylamine under inert conditions (e.g., nitrogen atmosphere).
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Variations in starting materials (e.g., substituted benzylamines) or sulfone oxidation timing (pre- or post-coupling) can influence yield and purity .
Basic: Which spectroscopic methods are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiolane ring (δ 3.5–4.2 ppm for S=O adjacent CH₂ groups) and benzyl aromatic protons (δ 7.2–7.4 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
- IR Spectroscopy : Peaks at 1150–1250 cm⁻¹ (sulfone S=O) and 1650–1700 cm⁻¹ (amide C=O) validate functional groups .
- X-Ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in crystalline forms .
Advanced: How can low synthetic yields be optimized?
- Condition Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency .
- Catalyst Use : Additives like DMAP or catalytic Pd for Suzuki-Miyaura coupling in substituted derivatives .
- In Situ Monitoring : Use TLC/HPLC to track intermediates and adjust reaction time/temperature .
- Impurity Analysis : LC-MS identifies side products (e.g., over-oxidized sulfones) for protocol refinement .
Advanced: What strategies elucidate interactions with biological targets?
- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina; prioritize residues near the sulfone group for hydrogen bonding .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized protein targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for structure-activity relationships (SAR) .
Basic: What are its solubility properties for in vitro assays?
- Solubility Profile : Soluble in DMSO (>50 mM), moderately soluble in water (0.1–1 mM at pH 7.4).
- Formulation Tips : Use co-solvents (e.g., 10% PEG-400) or cyclodextrin complexes for aqueous stability .
Advanced: How to address contradictions in reported biological activities?
- Purity Validation : Ensure >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) to exclude impurities .
- Assay Standardization : Replicate experiments across cell lines (e.g., HeLa vs. MCF-7) under controlled O₂ levels to assess variability .
- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a false-negative cause .
Advanced: Which computational methods predict reactivity?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to model sulfone-mediated nucleophilic attacks .
- MD Simulations : Simulate solvation effects (e.g., water/DMSO) on conformational flexibility .
Basic: How to assess stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) for 24h; monitor degradation via HPLC.
- Thermal Stability : Store at 4°C, -20°C, and RT; assess decomposition by ¹H NMR .
Advanced: What structural modifications enhance target selectivity?
- SAR Studies : Replace benzyl with substituted aryl groups (e.g., 4-F, 3-OCH₃) to modulate lipophilicity .
- Bioisosteres : Substitute the sulfone with phosphonate or trifluoromethyl groups to alter electronic effects .
Basic: What safety protocols are recommended?
- PPE Requirements : Gloves, lab coat, and safety goggles; use fume hood for solvent handling .
- Waste Disposal : Collect organic waste in halogen-resistant containers; incinerate via licensed facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
